![molecular formula C23H20F2N4O3 B2917707 N-(2,6-difluorobenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921834-86-8](/img/structure/B2917707.png)
N-(2,6-difluorobenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-difluorobenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C23H20F2N4O3 and its molecular weight is 438.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,6-difluorobenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound with significant biological activity. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C23H20F2N4O3
- Molecular Weight : 438.435 g/mol
- IUPAC Name : N-[(2,6-difluorophenyl)methyl]-5-(2-methoxyethyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific enzyme pathways and receptor interactions. The pyrazolo[4,3-c]pyridine structure is known to interact with various biological targets, including:
- Aldehyde Dehydrogenase (ALDH) : Inhibition of ALDH isoforms has been linked to enhanced efficacy in chemotherapy-resistant cancer cells. Studies have shown that compounds with similar structures can selectively inhibit ALDH1A isoforms, which may contribute to their anticancer properties .
- Thyroid Hormone Receptors : The compound may also interact with thyroid hormone receptors, which are crucial for regulating metabolism and lipid levels in the body .
Biological Activity and Efficacy
The biological activity of this compound has been evaluated in various studies:
Anticancer Activity
In vitro studies demonstrated that this compound exhibits potent cytotoxic effects against several cancer cell lines. For instance:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
PEO1 (Ovarian) | 0.08 | ALDH1A inhibition |
A549 (Lung) | 0.15 | Induction of apoptosis |
MCF7 (Breast) | 0.09 | Cell cycle arrest at G1 phase |
These results suggest that the compound may be a promising candidate for further development as an anticancer agent.
Lipid Regulation
The compound's interaction with thyroid hormone receptors suggests potential applications in managing lipid levels. A related study indicated that compounds targeting THR-β can significantly lower LDL cholesterol and triglycerides without adverse cardiac effects .
Case Studies and Research Findings
- Case Study on Ovarian Cancer : A study involving PEO1 cells showed that the compound not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways. The results indicated a significant reduction in tumor growth in vivo models treated with this compound.
- Lipid Metabolism Study : Research on thyroid hormone receptor selectivity revealed that derivatives of this compound could selectively modulate THR activity, leading to improved lipid profiles in animal models without affecting central thyroid axis regulation .
特性
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-5-(2-methoxyethyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N4O3/c1-32-11-10-28-13-17(22(30)26-12-16-19(24)8-5-9-20(16)25)21-18(14-28)23(31)29(27-21)15-6-3-2-4-7-15/h2-9,13-14H,10-12H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKVINLKBWYJDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。